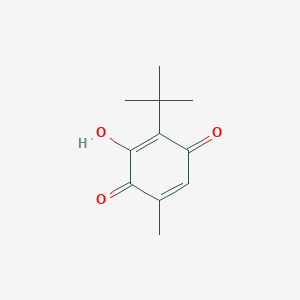
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-butyl-3-hydroxy-5-methylbenzo-1,4-quinone (also known as Coenzyme Q10 or CoQ10) is a naturally occurring molecule that plays a crucial role in cellular respiration and energy production. It was first discovered in 1957 by Dr. Frederick Crane at the University of Wisconsin-Madison.
作用機序
CoQ10 functions as an electron carrier in the mitochondrial respiratory chain, which is responsible for generating ATP (adenosine triphosphate), the energy currency of the cell. It also acts as an antioxidant, protecting against oxidative damage by scavenging free radicals.
Biochemical and Physiological Effects:
CoQ10 has been shown to have a wide range of biochemical and physiological effects, including improving mitochondrial function, reducing inflammation, and enhancing immune function. It has also been shown to have a positive effect on blood pressure and cholesterol levels.
実験室実験の利点と制限
One advantage of using CoQ10 in lab experiments is its relatively low toxicity and high solubility in organic solvents. However, its low bioavailability and variability in absorption make it difficult to achieve consistent results.
将来の方向性
There are numerous potential future directions for CoQ10 research, including investigating its role in aging and age-related diseases, exploring its potential as a therapeutic agent in cancer treatment, and developing new formulations to improve its bioavailability and efficacy.
In conclusion, CoQ10 is a fascinating molecule with a wide range of potential therapeutic applications. While there is still much to learn about its mechanisms of action and potential benefits, the current research suggests that it may hold promise as a treatment for a variety of diseases and conditions.
合成法
CoQ10 can be synthesized in the human body, but it can also be obtained through dietary sources such as fatty fish, organ meats, and whole grains. However, due to its low bioavailability, it is often taken as a supplement in the form of capsules or tablets.
科学的研究の応用
CoQ10 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular disease, neurodegenerative diseases, and cancer. It has also been shown to have antioxidant properties and may help to protect against oxidative damage.
特性
IUPAC Name |
2-tert-butyl-3-hydroxy-5-methylcyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-6-5-7(12)8(11(2,3)4)10(14)9(6)13/h5,14H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQPDKJXWYKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

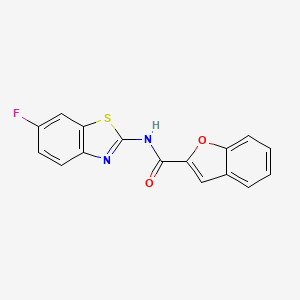
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
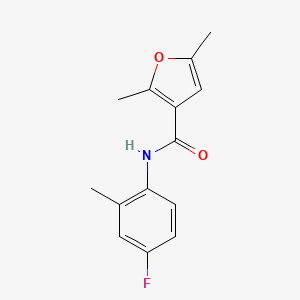
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)
![3-(2-furyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5804998.png)
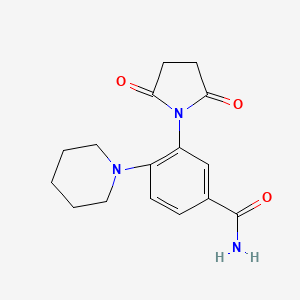

![ethyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5805016.png)
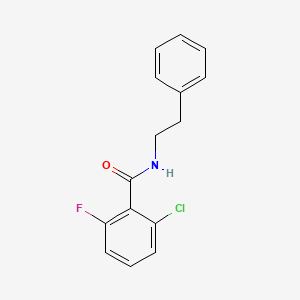
![2-ethoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5805028.png)

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![N'-[1-(4-nitrophenyl)ethylidene]-1-naphthohydrazide](/img/structure/B5805079.png)